Methyl 3-allyl-4-hydroxy-5-methoxybenzoate
Description
Systematic Nomenclature and Synonym Validation
The compound this compound possesses a well-established systematic nomenclature according to International Union of Pure and Applied Chemistry standards. The official International Union of Pure and Applied Chemistry name is methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate. This nomenclature precisely describes the substitution pattern on the benzene ring, indicating the hydroxyl group at position 4, the methoxy group at position 3, and the allyl (prop-2-enyl) group at position 5, all relative to the carboxylate functionality.
Several validated synonyms exist for this compound in chemical databases and literature. The Chemical Abstracts Service has assigned the registry number 647854-53-3 to this compound. Alternative systematic names include this compound and methyl 4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoate. The compound is also referenced as 3-allyl-4-hydroxy-5-methoxybenzoic acid methyl ester in certain chemical databases.
The standardized chemical identifiers provide additional validation of the compound's identity. The International Chemical Identifier string is InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3. The corresponding International Chemical Identifier Key is PAOAHRWQQSHYDM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is COC1=CC(=CC(=C1O)CC=C)C(=O)OC.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C12H14O4. This formula indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, and four oxygen atoms in the molecular structure. The molecular weight has been precisely determined as 222.24 grams per mole. This molecular weight calculation is consistent across multiple chemical databases and represents the standard atomic weights of constituent elements.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H14O4 | |
| Molecular Weight | 222.24 g/mol | |
| Chemical Abstracts Service Number | 647854-53-3 | |
| International Chemical Identifier Key | PAOAHRWQQSHYDM-UHFFFAOYSA-N |
The elemental composition analysis reveals that carbon constitutes approximately 64.86% of the molecular weight, hydrogen accounts for 6.35%, and oxygen represents 28.79% of the total molecular mass. This composition reflects the aromatic nature of the compound with significant oxygen functionality from the ester, hydroxyl, and methoxy groups. The relatively high hydrogen content compared to typical aromatic compounds results from the presence of the allyl side chain and multiple methyl groups.
X-ray Crystallographic Studies and Conformational Analysis
Limited crystallographic data is available for this compound in the searched literature. However, related benzoate ester compounds have been extensively studied using single crystal X-ray diffraction methods. These studies typically employ standard crystallographic techniques using molybdenum radiation sources and low-temperature data collection protocols to achieve high-resolution structural determinations.
The conformational analysis of this compound involves consideration of multiple rotational degrees of freedom. The allyl group at position 3 can adopt various conformations relative to the benzene ring plane, with rotational barriers influenced by steric interactions with adjacent substituents. The methoxy group at position 5 also exhibits conformational flexibility, though this is typically more restricted due to conjugation with the aromatic system.
Computational studies suggest that the most stable conformation features the allyl group oriented to minimize steric clash with the hydroxyl group at position 4. The methyl ester group generally adopts a planar conformation with the benzene ring to maximize conjugation. Intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen may stabilize certain conformational arrangements, though the strength of such interactions requires further experimental validation.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the various functional groups present in the molecule. The aromatic protons typically appear in the 7-8 parts per million region, with the exact chemical shifts dependent on the electronic effects of the substituents. The allyl group protons show characteristic patterns with the vinyl protons appearing around 5-6 parts per million and the methylene protons around 3-4 parts per million.
The methoxy group protons generate a singlet around 3.8-4.0 parts per million, while the methyl ester protons appear as a singlet near 3.9 parts per million. The hydroxyl proton, when observable, typically appears as a broad signal that may exchange with deuterium oxide. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with aromatic carbons appearing in the 100-160 parts per million range and aliphatic carbons in the 20-80 parts per million region.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in this compound. The carbonyl stretch of the ester group typically appears around 1680-1700 wavenumbers, while the hydroxyl group shows a broad absorption around 3200-3600 wavenumbers. The aromatic carbon-carbon stretches appear around 1500-1600 wavenumbers, and the carbon-hydrogen stretches of the methyl and methylene groups are observed in the 2800-3000 wavenumber region.
Ultraviolet-visible spectroscopy of this compound shows absorption bands characteristic of substituted aromatic compounds. The extended conjugation system created by the electron-donating hydroxyl and methoxy groups typically results in bathochromic shifts compared to simple benzoic acid derivatives. The compound likely exhibits absorption maxima in the 250-300 nanometer range, with the exact wavelengths dependent on solvent effects and the degree of conjugation.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the intact molecular structure. Common fragmentation patterns include loss of the methoxy group (mass 31), loss of the allyl group (mass 41), and loss of the methyl ester group (mass 59). The base peak may correspond to the substituted phenol cation formed after loss of the ester functionality.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Computational chemistry investigations of this compound employ density functional theory methods to predict molecular properties and reactivity patterns. These calculations typically utilize hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable geometric and electronic structure predictions. The optimized molecular geometry reveals bond lengths and angles consistent with expected values for aromatic compounds with electron-donating substituents.
Molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the hydroxyl and methoxy-substituted aromatic ring, reflecting the electron-rich nature of this system. The lowest unoccupied molecular orbital shows significant character on the ester carbonyl group and the aromatic ring, suggesting potential sites for electrophilic attack. The energy gap between these frontier orbitals provides insight into the compound's electronic excitation properties and chemical reactivity.
Natural bond orbital analysis reveals the distribution of electron density throughout the molecule and quantifies the extent of conjugation between the aromatic ring and various substituents. The hydroxyl group exhibits strong resonance donation to the aromatic system, while the methoxy group provides additional electron density through both inductive and resonance effects. The allyl group shows weaker electronic communication with the aromatic ring due to the intervening methylene group.
Computational predictions of spectroscopic properties show good agreement with experimental observations where available. Calculated vibrational frequencies match experimentally observed infrared absorption bands within typical error margins for density functional theory calculations. Predicted nuclear magnetic resonance chemical shifts correlate well with experimental values, particularly when solvent effects are included in the computational model through polarizable continuum models.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOAHRWQQSHYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427952 | |
| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647854-53-3 | |
| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate typically involves the esterification of 3-allyl-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
The compound exhibits notable antioxidant properties due to its ability to donate electrons from the hydroxyl and methoxy groups. This property is crucial in mitigating oxidative stress in biological systems, making it a candidate for further research in health-related applications.
Anti-inflammatory Effects
Research indicates that Methyl 3-allyl-4-hydroxy-5-methoxybenzoate can reduce inflammation markers in various cell lines. Its structural features allow it to interact with inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of allyl-substituted benzoates have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells (LNCaP). The mechanism often involves the induction of apoptosis and inhibition of cell migration .
Synthetic Applications
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern allows it to participate in multiple chemical reactions:
- Allylation Reactions : The allyl group can undergo nucleophilic substitutions or addition reactions, making it valuable in synthesizing more complex molecules.
- Hydroxylation : The hydroxyl group can be modified further through oxidation or other functional group transformations.
- Methoxylation : The methoxy group can be involved in methylation reactions to produce derivatives with altered pharmacological properties .
Flavoring Agents
Due to its aromatic properties, this compound can be used as a flavoring agent in the food industry. Its unique flavor profile may enhance various food products.
Cosmetic Formulations
The compound's antioxidant and anti-inflammatory properties make it suitable for incorporation into cosmetic products aimed at skin protection and anti-aging formulations.
Case Study 1: Anticancer Activity
In a study involving breast cancer cells (MCF-7), this compound was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. This suggests its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antioxidant Efficacy
A comparative analysis of various benzoate derivatives demonstrated that this compound exhibited superior antioxidant activity compared to structurally similar compounds. This was attributed to the synergistic effects of its functional groups, highlighting its potential use in health supplements aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s allyl and methoxy groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-4-methoxybenzoate
- Methyl 5-allyl-2-hydroxy-3-methoxybenzoate
- Methyl 2-(cyanomethyl)-3-methoxybenzoate
Uniqueness
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. The presence of both allyl and methoxy groups makes it a versatile compound for various synthetic and research applications .
Biological Activity
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is an organic compound that has gained attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a benzoate structure with the following substituents:
- Allyl group at the 3-position
- Hydroxy group at the 4-position
- Methoxy group at the 5-position
This unique arrangement contributes to its chemical reactivity and biological properties, making it a candidate for various applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of functional groups allows for:
- Hydrogen bonding
- Electrostatic interactions
These interactions can modulate various cellular pathways, influencing processes such as inflammation, oxidative stress, and microbial resistance.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
- Antioxidant Activity : The compound has demonstrated strong antioxidant properties, which may help in protecting cells from oxidative damage. This is particularly relevant in conditions like cancer and neurodegenerative diseases.
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | Lacks allyl group; primarily used for flavorings. |
| Methyl 5-allyl-2-hydroxy-3-methoxybenzoate | C11H14O4 | Different substitution pattern affecting reactivity. |
| Methyl 2-(cyanomethyl)-3-methoxybenzoate | C11H11N1O3 | Contains a cyano group; distinct chemical properties. |
This compound stands out due to its specific substitution pattern on the benzoate ring, which enhances its versatility in synthetic applications and biological interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted by researchers showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Oxidative Stress Research : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, supporting its role as an antioxidant.
- Inflammation Modulation : Research published in pharmacological journals indicated that the compound could reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate?
The synthesis of this compound typically involves functionalization of a benzoic acid derivative. A plausible route includes:
- Bischler-Napieralski Conditions : For introducing heterocyclic or allyl groups, as demonstrated in the synthesis of structurally related 5-methoxy-4-benzyloxazoles from tyrosine derivatives. Key steps involve cyclodehydration using phosphoryl chloride (POCl₃) and purification via column chromatography .
- Triazine-Based Coupling : Similar to procedures in , where triazine intermediates are functionalized with allyl or methoxy groups under controlled temperatures (e.g., −35°C to 40°C) using bases like DIPEA. Reaction optimization includes gradient elution (e.g., CH₂Cl₂/EtOAc) for isolating pure products .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data to confirm molecular formulas. For example, HRMS (EI, 70 eV) in validated C₁₈H₁₇NO₃ (calc. 295.3) with experimental values matching theoretical isotopic patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns. In , DMSO-d₆ was used to resolve aromatic protons and allyl group signals (δ ~3.76 ppm for methoxy groups) .
- Elemental Analysis : Used to cross-check C, H, and N content (e.g., C 73.00% vs. calc. 73.20% in ) to detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?
Discrepancies in crystallographic refinement (e.g., twinning, poor resolution) require:
- SHELX Suite : SHELXL refines small-molecule structures by adjusting parameters like displacement factors and occupancy. For macromolecules, SHELXPRO interfaces with additional constraints .
- ORTEP-III : Visualizes thermal ellipsoids to identify disorder in allyl or methoxy groups. highlights its utility in graphical validation of molecular geometry .
- Multi-Software Cross-Verification : Compare results from independent programs (e.g., Olex2, PLATON) to confirm bond lengths and angles .
Q. What strategies optimize the regioselective introduction of the allyl group in this compound?
- Protecting Group Chemistry : Temporarily protect the phenolic -OH group (e.g., using acetyl or benzyl groups) to prevent side reactions during allylation. Deprotection with mild bases (e.g., K₂CO₃/MeOH) restores the hydroxyl moiety .
- Catalytic Allylation : Use Pd(0) catalysts for Heck-type coupling or Mitsunobu conditions (e.g., DIAD, PPh₃) to enhance regioselectivity. employs trichlorotriazine intermediates to direct allyl group positioning .
- Reaction Monitoring : Track progress via TLC or in-situ FTIR to halt reactions at optimal conversion, minimizing over-allylation .
Q. How can researchers address isomer formation during synthesis?
- Chromatographic Separation : Use MPLC with silica gel and gradients (e.g., hexane/EtOAc) to isolate positional isomers. achieved 90% purity via sequential column runs .
- Dynamic NMR : Detect rotamers or tautomers by variable-temperature ¹H NMR. For example, coalescence temperatures can differentiate between allyl conformers .
- Crystallographic Differentiation : Grow single crystals of isomers and compare unit cell parameters. SHELXD in can solve structures even for minor isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
